4,6-Dinitro-2-iodobenzoic acid
Overview
Description
4,6-Dinitro-2-iodobenzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of two nitro groups and one iodine atom attached to the benzene ring. This compound appears as a yellow crystalline powder and is soluble in organic solvents such as ethanol and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dinitro-2-iodobenzoic acid typically involves the nitration of 2-iodobenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic substitution mechanism, where the nitro groups are introduced at the 4 and 6 positions of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
4,6-Dinitro-2-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic medium are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
4,6-Dinitro-2-iodobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dinitro-2-iodobenzoic acid involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can cause oxidative stress in biological systems. The iodine atom can participate in halogen bonding, affecting the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic acid: Lacks the nitro groups, making it less reactive in redox reactions.
4-Nitrobenzoic acid: Lacks the iodine atom, affecting its halogen bonding capabilities.
6-Nitro-2-iodobenzoic acid: Similar structure but with only one nitro group
Uniqueness
4,6-Dinitro-2-iodobenzoic acid is unique due to the presence of both nitro groups and an iodine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
2-iodo-4,6-dinitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3IN2O6/c8-4-1-3(9(13)14)2-5(10(15)16)6(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRWITXLBDMESL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3IN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376601 | |
Record name | 4,6-Dinitro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95192-62-4 | |
Record name | 4,6-Dinitro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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